molecular formula C27H51NO2 B096343 Azacyclohexacosan-14-one, 1-acetyl- CAS No. 15939-31-8

Azacyclohexacosan-14-one, 1-acetyl-

Cat. No.: B096343
CAS No.: 15939-31-8
M. Wt: 421.7 g/mol
InChI Key: WDYSSBJKBLRPLB-UHFFFAOYSA-N
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Description

Azacyclohexacosan-14-one, 1-acetyl- (CAS: 17368-53-5) is a macrocyclic lactam (azacyclo compound) featuring a 26-membered carbon-nitrogen ring with a ketone group at position 14 and an acetyl substitution at position 1 . Its molecular formula is C₂₇H₅₁NO₂ as a component of a catena compound (1:1 ratio) with bicyclo[2.5.3]heptatriaconta-1(3),27,29-triene-28,29,31-triol triacetate .

Properties

CAS No.

15939-31-8

Molecular Formula

C27H51NO2

Molecular Weight

421.7 g/mol

IUPAC Name

1-acetyl-azacyclohexacosan-14-one

InChI

InChI=1S/C27H51NO2/c1-26(29)28-24-20-16-12-8-4-2-6-10-14-18-22-27(30)23-19-15-11-7-3-5-9-13-17-21-25-28/h2-25H2,1H3

InChI Key

WDYSSBJKBLRPLB-UHFFFAOYSA-N

SMILES

CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1

Canonical SMILES

CC(=O)N1CCCCCCCCCCCCC(=O)CCCCCCCCCCCC1

Synonyms

1-Acetyl-1-azacyclohexacosan-14-one

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Macrocyclic Lactams: Ring Size and Substituent Effects

Azacyclohexacosan-14-one, 1-acetyl- vs. Azithromycin (1-Oxa-6-azacyclopentadecan-15-one)
  • Ring Size :
    • Azacyclohexacosan-14-one, 1-acetyl-: 26-membered macrocycle.
    • Azithromycin: 15-membered macrolide (1-Oxa-6-azacyclopentadecan-15-one) with multiple hydroxyl, methyl, and glycosyl substituents .
  • Substituents :
    • The acetyl group in Azacyclohexacosan-14-one, 1-acetyl- may enhance lipophilicity, whereas Azithromycin’s glycosylation improves bioavailability and target binding in antibiotics .
  • Applications :
    • Azithromycin is clinically used as an antibiotic, while Azacyclohexacosan-14-one, 1-acetyl- lacks documented therapeutic applications .
Table 1: Comparative Structural Properties
Compound Molecular Formula Ring Size Key Substituents Notable Features
Azacyclohexacosan-14-one, 1-acetyl- C₂₇H₅₁NO₂ (component) 26 Acetyl (position 1) Macrocyclic catena compound
Azithromycin C₃₈H₇₂N₂O₁₂ 15 Glycosyl, hydroxyl, methyl Clinically used antibiotic
1-Acetyl imidazolin-2-one C₅H₆N₂O₂ 5 Acetyl (imidazoline ring) Precursor in tizanidine synthesis

Reactivity of Acetylated Compounds

Hydrolysis and Functional Group Stability
  • Azacyclohexacosan-14-one, 1-acetyl-: Limited data on reactivity, but acetyl groups in macrocycles often undergo hydrolysis under acidic/basic conditions.
  • Fluorotetra-acetylfructose : Demonstrates acetyl group hydrolysis and substitution (e.g., fluorine replacement at position 2 under hydrofluoric acid treatment) . This suggests that acetyl groups in Azacyclohexacosan-14-one, 1-acetyl- may exhibit similar lability.
  • 1-Acetyl imidazolin-2-one : Used in tizanidine synthesis via POCl₃-mediated reactions, highlighting acetyl group utility in heterocyclic chemistry .

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